molecular formula C7H3BrFNS B1591297 2-Bromo-5-fluorobenzo[d]thiazole CAS No. 441715-01-1

2-Bromo-5-fluorobenzo[d]thiazole

Cat. No.: B1591297
CAS No.: 441715-01-1
M. Wt: 232.07 g/mol
InChI Key: CRPBXAYZSUWBMX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzo[d]thiazole is a heterocyclic compound that features both bromine and fluorine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-fluorobenzo[d]thiazole are the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . They also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those involved in bacterial quorum sensing . The downstream effects of this disruption include a decrease in biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

The molecular and cellular effects of This compound’s action include the disruption of bacterial cell-cell communication and a decrease in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a reduction in the bacteria’s pathogenicity .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific characteristics of the host environment can all impact the effectiveness of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole. One common method includes the reaction of 2-aminothiophenol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzothiazoles.

    Electrophilic Substitution: Formation of nitro or sulfonated derivatives.

    Oxidation and Reduction: Formation of sulfoxides or sulfides.

Scientific Research Applications

2-Bromo-5-fluorobenzo[d]thiazole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzo[d]thiazole
  • 2-Bromo-5-methylbenzo[d]thiazole
  • 2-Fluoro-5-methylbenzo[d]thiazole

Comparison: 2-Bromo-5-fluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to its analogs, which may only have one halogen substituent .

Properties

IUPAC Name

2-bromo-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPBXAYZSUWBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591326
Record name 2-Bromo-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441715-01-1
Record name 2-Bromo-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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